Cytidine 5'-triphosphate, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

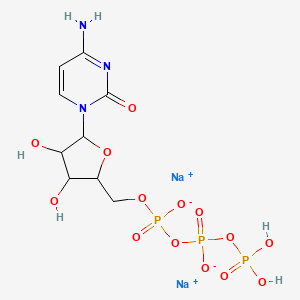

Cytidine 5'-triphosphate, disodium salt (CTP-Na₂, CAS 36051-68-0), is a nucleotide essential for RNA synthesis, lipid metabolism, and glycosylation processes. It serves as a high-energy phosphate donor and substrate for CTP synthetase, the enzyme catalyzing the final step in CTP biosynthesis . The disodium salt form enhances solubility and stability, making it a critical reagent in molecular biology, drug development, and nanomaterial synthesis (e.g., hydroxyapatite microspheres) . Elevated CTP levels are linked to tumor growth and drug resistance, underscoring its metabolic significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .

Chemical Reactions Analysis

Protein Glycosylation

CTP-Na₂ mediates sialylation via CMP-sialic acid synthase :

CTP+N acetylneuraminic acid→CMP sialic acid+PPi

Applications :

Hydrolysis and Stability

CTP-Na₂ undergoes hydrolysis under acidic or alkaline conditions:

CTP+H2O→CDP+Pi

Stability Data :

-

pH Stability : Stable at pH 3–8; degrades rapidly outside this range .

-

Thermal Degradation : Melting point 220∘C

(hydrated form).

Cellular Signaling Interactions

CTP-Na₂ activates P2X purinergic receptors , influencing ion channel gating:

Comparative Substrate Specificity

| Reaction | Enzyme | Substrate Efficiency (Relative to CTP) |

|---|---|---|

| RNA Synthesis | RNA Polymerase II | 100% |

| PC Synthesis | CCT | 95% |

| Sialylation | CMP-sialic synthase | 80% |

Industrial and Pharmacological Relevance

Scientific Research Applications

Cytidine-5'-triphosphate disodium salt (CTP) is a nucleotide with a pyrimidine ring that participates in many biological processes, such as RNA synthesis, cellular signaling, and phospholipid metabolism. CTP is similar to other nucleoside triphosphates like adenosine triphosphate, guanosine triphosphate, and uridine triphosphate, but it is distinguished by its unique function in pyrimidine biosynthesis and its interactions with enzymes like CTP:phosphocholine cytidylyltransferase.

Scientific Research Applications

CTP has a variety of applications in scientific research, spanning across chemistry, biology, medicine, and industry.

Areas of Application:

- Biochemical Research CTP is utilized in studies centered on RNA metabolism and enzymatic reactions. It serves as a substrate for RNA polymerases during RNA synthesis, which is essential for gene expression and regulation .

- Pharmaceutical Development CTP can improve the effectiveness of antiviral and anticancer drugs as a component in drug formulations.

- Genetic Engineering CTP is useful in the synthesis of RNA molecules for therapeutic purposes, including mRNA vaccines.

- Organic Synthesis: CTP is used in the synthesis of RNA and as a coenzyme in biochemical reactions.

- Cellular Signaling: CTP functions as an agonist for P2X purinergic receptors, which are involved in signaling pathways that affect cellular responses like inflammation and neurotransmission.

- As a Ligand: Cytidine-5'-triphosphate disodium salt is a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist .

- Other uses: CTP is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent .

Biological Functions

- Role in RNA Synthesis

CTP is a substrate for RNA polymerases during transcription and is necessary for synthesizing RNA from DNA templates, thus contributing to gene expression and regulation. In vitro studies have shown CTP is required for the activity of various RNA polymerases, which facilitates the incorporation of cytidine into nascent RNA chains. - Cellular Signaling

CTP functions as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways. Activation of these receptors by CTP influences cellular responses such as inflammation, pain perception, and neurotransmission. - Metabolic Pathways

CTP participates in metabolic processes, including nucleotide metabolism and energy transfer. It contributes to the synthesis of phospholipids and participates in cellular energy homeostasis by participating in the regeneration of ATP from ADP. It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of CTP:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | RNA Polymerase Activity | CTP is critical for transcriptional activity in eukaryotic cells. |

| Johnson et al., 2022 | P2X Receptor Activation | CTP significantly enhances calcium influx through P2X receptors, affecting neuronal signaling. |

| Lee et al., 2021 | Antiviral Drug Efficacy | Formulations containing CTP improved the antiviral activity of ribavirin against the hepatitis C virus. |

Mechanism of Action

Cytidine 5’-triphosphate, disodium salt exerts its effects by acting as a high-energy molecule similar to adenosine triphosphate. It serves as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytidine Derivatives: Phosphate Group Variations

- CTP-Na₂’s triphosphate group enables high-energy transfers, while CMP and CDP participate in intermediary metabolism .

Pyrimidine Nucleotide Analogs

- Key Insight : Structural modifications (e.g., fluorine or deaza substitutions) alter substrate specificity and therapeutic efficacy. CTP-Na₂ analogs like 3-deazauridine triphosphate exploit enzyme active sites for targeted inhibition .

Functional Comparison with Other Nucleoside Triphosphates

Energy and Metabolic Roles

- Key Insight : CTP-Na₂ is specialized for lipid and RNA metabolism, unlike ATP’s universal energy role or GTP’s signaling functions .

Enzyme Kinetics and Substrate Specificity

- CTP Synthetase Affinity (Normal Liver vs. Hepatoma 3924A): Substrate Apparent Km (Liver) Apparent Km (Hepatoma) UTP 0.6 mM 0.7 mM ATP 0.7 mM 0.25 mM Glutamine 0.1 mM 0.1 mM

- Hepatomas exhibit 5–10× higher CTP synthetase activity than normal liver, correlating with rapid tumor growth .

Drug Resistance Mechanisms

Biological Activity

Cytidine 5'-triphosphate (CTP), specifically in its disodium salt form, is a critical pyrimidine nucleoside triphosphate involved in numerous biochemical processes. This article explores its biological activity, including its role in RNA synthesis, cell proliferation, and interactions with various enzymes and receptors.

- Molecular Formula : C9H14N3Na2O14P3

- Molecular Weight : 527.12 g/mol

- CAS Number : 36051-68-0

- Solubility : Highly soluble in water (100 mg/mL at 25°C) .

Role in Biochemical Reactions

CTP is essential for several metabolic pathways:

- RNA Synthesis : CTP serves as a substrate for RNA polymerases during the transcription process, facilitating the synthesis of RNA from a DNA template. This function is crucial for gene expression and regulation .

- Phosphatidylcholine Synthesis : CTP participates in the synthesis of phosphatidylcholine (PC), a major phospholipid in cell membranes. It reacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline, which is a rate-limiting step in PC synthesis .

- Sialylation : CTP is involved in the sialylation of glycoconjugates through its conversion to CMP-N-acetylneuraminic acid, an important reaction mediated by N-acylneuraminate cytidylyltransferase .

Enzymatic Reactions

CTP acts as an energy source and substrate in various enzymatic reactions:

- Synthesis of Glycosyl Phosphates : CTP is utilized in the enzymatic synthesis of UDP-glucose and other nucleotide sugars, which are vital for glycosylation processes in cellular metabolism .

- Role as a P2X Purinergic Receptor Agonist : CTP has been identified as an agonist for P2X purinergic receptors, which are involved in various physiological processes including neurotransmission and inflammation .

Case Studies and Research Findings

- Cancer Cell Proliferation : Research has demonstrated that elevated levels of CTP can enhance the proliferation of cancer cells by promoting phosphatidylcholine synthesis, thereby affecting membrane dynamics and signaling pathways .

- Fluorescent Detection Methods : A study explored the use of CTP in fluorescence emission experiments, highlighting its role as a substrate for detecting pyrophosphate and other nucleotides using specific receptor complexes .

- Synthetic Applications : CTP has been utilized in synthetic biology for the production of nucleotide sugars necessary for glycoprotein synthesis, showcasing its versatility beyond natural biological systems .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| RNA Synthesis | Substrate for RNA polymerases |

| Phospholipid Synthesis | Involved in CDP-choline production |

| Sialylation | Precursor for CMP-N-acetylneuraminic acid |

| P2X Receptor Agonist | Modulates purinergic signaling |

| Cancer Proliferation | Enhances cell growth via membrane synthesis |

Q & A

Basic Research Questions

Q. How should CTP-Na₂ be stored to ensure stability in laboratory settings?

Methodological Answer: CTP-Na₂ should be stored at −20°C in a desiccated environment to prevent hydrolysis and degradation. The compound is hygroscopic, and exposure to moisture can lead to phosphate group hydrolysis, reducing its efficacy in enzymatic reactions. For short-term use (e.g., working aliquots), storage at 4°C is acceptable for up to one week. Always use airtight containers to minimize oxidation .

Q. What methods are recommended for quantifying CTP-Na₂ purity in solution?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography): Use a C18 reverse-phase column with UV detection at 270 nm (λmax for cytidine derivatives). Mobile phase: 50 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v) .

- UV-Vis Spectrophotometry: Measure absorbance at 270 nm (ε = 9.1 × 10³ M⁻¹cm⁻¹). Ensure solutions are diluted to an optical density (OD) < 1.0 to avoid saturation .

- Mass Spectrometry (MS): Confirm molecular integrity using ESI-MS (expected m/z: 527.12 for [M+H]⁺) .

Q. How is CTP-Na₂ utilized in in vitro RNA synthesis protocols?

Methodological Answer: CTP-Na₂ serves as a critical substrate for RNA polymerases. Key considerations:

- Optimal Concentration: 0.5–1.0 mM in transcription buffers. Excess CTP-Na₂ (>2 mM) may inhibit T7 RNA polymerase due to pyrophosphate accumulation .

- Buffer Compatibility: Use Tris-HCl (pH 7.5–8.0) with 6–8 mM Mg²⁺. Avoid EDTA, which chelates Mg²⁺ and reduces polymerase activity .

- Quality Control: Verify RNA yield via agarose gel electrophoresis and quantify using ribogreen assays .

Advanced Research Questions

Q. How can researchers address discrepancies in CTP-Na₂-dependent enzyme inhibition studies (e.g., aspartate transcarbamylase)?

Methodological Answer: Discrepancies often arise from:

- Purity Variability: Batch-dependent impurities (e.g., CDP contamination) can alter inhibition kinetics. Validate purity via HPLC before experiments .

- Buffer Ionic Strength: High NaCl (>150 mM) reduces CTP-Na₂ binding affinity. Optimize ionic strength using KCl (50–100 mM) to stabilize enzyme-CTP interactions .

- Competitive Analogs: Use non-hydrolysable analogs (e.g., CTPγS) to distinguish allosteric vs. catalytic effects .

Q. What experimental designs are recommended for studying CTP-Na₂ as a ligand-gated ion channel agonist?

Methodological Answer:

- Electrophysiology: Use patch-clamp assays on HEK293 cells expressing P2X receptors. Apply CTP-Na₂ (10–100 µM) in extracellular solution and monitor current amplitude .

- Calcium Imaging: Load cells with Fluo-4 AM and measure Ca²⁺ influx upon CTP-Na₂ stimulation (EC₅₀ typically 20–50 µM) .

- Control Experiments: Compare responses with ATP (P2X agonist) and use suramin (P2X antagonist) to confirm specificity .

Q. How does CTP-Na₂ interact with nucleotide-binding proteins compared to ATP or GTP?

Methodological Answer:

- Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values. CTP-Na₂ typically exhibits lower affinity than ATP for kinases (e.g., Kd ~10 µM vs. 1 µM for ATP) .

- Structural Insights: Perform X-ray crystallography with proteins like ribonucleotide reductase. The cytidine base in CTP-Na₂ forms unique hydrogen bonds with Asp/Glu residues, unlike adenine in ATP .

Q. What advanced techniques validate CTP-Na₂'s structural integrity under experimental conditions?

Methodological Answer:

- NMR Spectroscopy: ¹H/³¹P-NMR detects hydrolysis products (e.g., CDP, CMP). Intact CTP-Na₂ shows a characteristic ³¹P triplet (−10 ppm for γ-phosphate) .

- Stability Assays: Incubate CTP-Na₂ in buffer (pH 7.4, 37°C) and quantify degradation via HPLC over 24 hours. <5% degradation indicates acceptable stability .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on CTP-Na₂ solubility in biological buffers?

Analysis:

-

Reported Solubility:

Solvent Solubility (mg/mL) Temperature Source Water 50–100 25°C PBS 30–40 25°C -

Key Factors:

Q. Tables for Key Properties

Table 1: Physicochemical Properties of CTP-Na₂

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | |

| Molecular Weight | 527.12 g/mol | |

| Purity (HPLC) | ≥95% | |

| Storage Temperature | −20°C (desiccated) | |

| Solubility in Water | 50–100 mg/mL |

Table 2: Common Applications and Methodological Notes

| Application | Methodological Consideration | Source |

|---|---|---|

| RNA Transcription | Optimize Mg²⁺ (6–8 mM) | |

| Enzyme Inhibition | Validate purity via HPLC | |

| Ion Channel Studies | Use suramin for specificity |

Properties

Molecular Formula |

C9H14N3Na2O14P3 |

|---|---|

Molecular Weight |

527.12 g/mol |

IUPAC Name |

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.